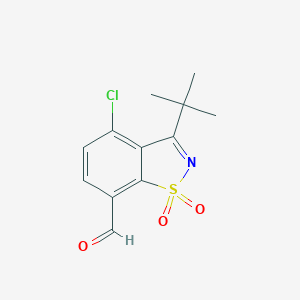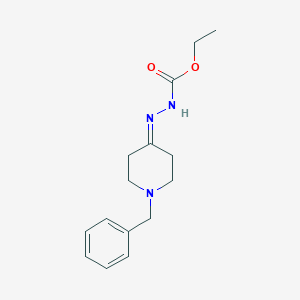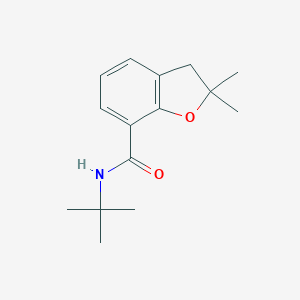![molecular formula C21H21Cl2N5O3S B286121 3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE](/img/structure/B286121.png)
3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorobenzene, triazole, and methoxyaniline moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic compound, followed by reduction to form an amine.
Acylation and Cyclization: The amine is then acylated and cyclized to form the triazole ring.
Thioether Formation: The triazole intermediate is reacted with a thioether to introduce the sulfur-containing moiety.
Final Coupling: The final step involves coupling the triazole intermediate with 3,4-dichlorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-N-methylaniline: A simpler analog with similar structural features.
1,2,4-Triazole Derivatives: Compounds with the triazole ring but different substituents.
Methoxyaniline Derivatives: Compounds with the methoxyaniline moiety but different additional groups.
Uniqueness
3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE is unique due to its combination of dichlorobenzene, triazole, and methoxyaniline moieties, which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C21H21Cl2N5O3S |
|---|---|
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
3,4-dichloro-N-[[5-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C21H21Cl2N5O3S/c1-12-4-7-17(31-3)16(8-12)25-19(29)11-32-21-27-26-18(28(21)2)10-24-20(30)13-5-6-14(22)15(23)9-13/h4-9H,10-11H2,1-3H3,(H,24,30)(H,25,29) |
Clave InChI |
QAJIPFNYKABQRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Benzyl-4,5,6,7-tetrahydro[1,2,3]thiadiazolo[5,4-c]pyridine](/img/structure/B286048.png)
![Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate](/img/structure/B286049.png)

![2-(4-tert-butylbenzyl)-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B286051.png)
![3-phenylnaphtho[1,2-c]furan-1(3H)-one](/img/structure/B286052.png)
![1-(4-Tert-butylbenzyl)-1',2',3',4'-tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,5-dione](/img/structure/B286053.png)
![1',2',3',4'-Tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,4-dione](/img/structure/B286054.png)
![N-(4-tert-butylbenzyl)-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine](/img/structure/B286055.png)

![4-phenyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline](/img/structure/B286058.png)
![spiro[5H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4-one](/img/structure/B286061.png)
![6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B286063.png)
